molecular formula C22H17NO6S2 B280833 Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B280833
M. Wt: 455.5 g/mol
InChI Key: NSPMPYOOKBYQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Methyl BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is complex and not yet fully understood. However, it is known that this compound BTA selectively binds to copper ions, leading to the formation of a fluorescent complex. This complex has been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound BTA has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties and potential use in cancer therapy, this compound BTA has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is its high selectivity for copper ions, making it a useful tool for detecting copper in biological samples. Additionally, its fluorescent properties make it easy to detect and quantify. However, one of the limitations of this compound BTA is its potential toxicity, which must be carefully considered when using it in biological systems.

Future Directions

There are many potential future directions for research on Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA. One area of interest is its potential use in imaging techniques, where its fluorescent properties could be used to visualize biological structures in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound BTA, which could lead to the development of new cancer therapies. Finally, the potential use of this compound BTA as an anti-inflammatory agent should be further explored, as it could provide a new treatment option for inflammatory diseases.

Synthesis Methods

Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA can be synthesized through a multi-step process that involves the condensation of 2-thiophenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by the reaction with benzoyl chloride and methylation with dimethyl sulfate. This method has been optimized for high yield and purity, making this compound BTA a viable compound for scientific research.

Scientific Research Applications

Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. This compound BTA has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, this compound BTA has been studied for its potential use in cancer therapy, where it has been shown to induce apoptosis in cancer cells.

Properties

Molecular Formula

C22H17NO6S2

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 5-[benzoyl(thiophen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H17NO6S2/c1-14-20(22(25)28-2)17-13-16(10-11-18(17)29-14)23(21(24)15-7-4-3-5-8-15)31(26,27)19-9-6-12-30-19/h3-13H,1-2H3

InChI Key

NSPMPYOOKBYQHQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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